REACTION_CXSMILES
|
COC([CH:5]1[C:10](=[O:11])[CH2:9][C:8]([CH3:13])([CH3:12])[S:7][CH2:6]1)=O.COC(C1C(=O)CCSC1(C)C)=O>OS(O)(=O)=O>[CH3:12][C:8]1([CH3:13])[CH2:9][C:10](=[O:11])[CH2:5][CH2:6][S:7]1
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Name
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6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CSC(CC1=O)(C)C
|
Name
|
2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(SCCC1=O)(C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 70 h
|
Duration
|
70 h
|
Type
|
EXTRACTION
|
Details
|
Then the mixture was extracted with Et2O (3×300 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with sat. NaHCO3 (120 mL) and brine (120 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(SCCC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 17.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |